REACTION_CXSMILES
|
[N+:1]([C:4]([N+:12]([O-:14])=[O:13])([N+:9]([O-:11])=[O:10])[CH2:5][CH2:6][CH:7]=[O:8])([O-:3])=[O:2].[BH4-].[Na+]>CO>[N+:1]([C:4]([N+:9]([O-:11])=[O:10])([N+:12]([O-:14])=[O:13])[CH2:5][CH2:6][CH2:7][OH:8])([O-:3])=[O:2] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight under a nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion-wise
|
Type
|
CUSTOM
|
Details
|
purge which
|
Type
|
CUSTOM
|
Details
|
removed much of the solvent
|
Type
|
EXTRACTION
|
Details
|
the product extracted with CH2Cl2 (3×1000 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with water (1000 ml), saturated NaHCO3 (2×1000 ml), and water (1000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product solution was dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CCCO)([N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 554 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |